N-(2,2-difluoroethyl)benzamide

Medicinal Chemistry Physicochemical Profiling Drug Design

SAR studies relying on N-alkyl benzamide building blocks often encounter irreproducible results due to variable lipophilicity and metabolic stability. N-(2,2-Difluoroethyl)benzamide (CAS 1546527-42-7) eliminates this variability by providing a quantifiable ΔLogP of ~0.35 versus the N-ethyl analog, enabling predictable tuning of membrane permeability and metabolic stability in drug candidate synthesis. • Enables precise physicochemical modulation for reproducible SAR in medicinal chemistry and agrochemical R&D • Commercially available at defined purity, eliminating custom synthesis lead times • Versatile fluorinated synthon for pharmaceutical intermediates, crop protection agents, and advanced materials

Molecular Formula C9H9F2NO
Molecular Weight 185.2
CAS No. 1546527-42-7
Cat. No. B6228220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluoroethyl)benzamide
CAS1546527-42-7
Molecular FormulaC9H9F2NO
Molecular Weight185.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Difluoroethyl)benzamide: Physicochemical and Procurement Profile


N-(2,2-Difluoroethyl)benzamide (CAS 1546527-42-7) is a synthetic benzamide derivative bearing a 2,2-difluoroethyl substituent on the amide nitrogen [1]. This compound is classified within the broader chemical space of N-substituted benzamides and is characterized by its fluorinated alkyl side chain, which is known to modulate lipophilicity and hydrogen-bonding properties [2]. As a small-molecule building block (MW 185.17 g/mol, C9H9F2NO) with a defined purity (≥98%) and storage specification (cool, dry place), it is commercially available from multiple specialty chemical vendors for research-scale procurement .

1
Fluorinated building block introducing modulated lipophilicity and hydrogen‑bond donor character.
2
Supports synthesis of fluorinated bioactive molecules and chemical probes requiring a metabolically stable alkyl chain.
3
High‑purity research‑grade material with defined storage condition for reproducible procurement.

N-(2,2-Difluoroethyl)benzamide: Why Analogs Are Not Interchangeable


While benzamides share a common core, the introduction of a 2,2-difluoroethyl group fundamentally alters key physicochemical and metabolic parameters. This substitution increases lipophilicity (ΔLogP ~0.35 vs. N-ethyl analog) and introduces unique hydrogen-bonding and electron-withdrawing properties, which can critically impact solubility, target binding, and metabolic stability [1]. Consequently, substituting an unsubstituted or mono‑fluorinated N‑alkyl benzamide for the 2,2‑difluoroethyl derivative in a structure‑activity relationship (SAR) study or synthetic pathway may yield divergent results, making procurement of the exact compound essential for reproducibility and optimal outcome .

Lipophilicity shift relative to the N‑ethyl analog may alter solubility and passive permeability, potentially diverging SAR outcomes.
Unique hydrogen‑bond donor property of the CHF2 group is not shared by non‑fluorinated or mono‑fluorinated analogs, which may affect target‑binding interpretation.
Metabolic stability difference inferred from C–F bond strength is class‑level; direct experimental validation for this compound is not yet available.

N-(2,2-Difluoroethyl)benzamide vs. Analogs: Data-Driven Comparison


Enhanced Lipophilicity vs. N-Ethylbenzamide

The 2,2-difluoroethyl substituent in the target compound elevates lipophilicity relative to the non-fluorinated N-ethyl analog, as quantified by computed XLogP3 values. This property can influence membrane permeability and nonspecific protein binding, making it a key consideration in lead optimization campaigns [1][2].

Lipophilicity Shift
Reported
ΔLogP +0.354 (XLogP3) vs N‑ethylbenzamide (1.9 vs 1.546)
May support permeability screening in lead‑optimization profiling.
Computed property; experimental validation recommended.
Medicinal Chemistry Physicochemical Profiling Drug Design

Metabolic Stability via C-F Bond

The presence of the 2,2-difluoroethyl group is widely recognized in medicinal chemistry as a strategy to block oxidative metabolism at the alkyl chain, thereby potentially increasing the metabolic half-life of derived bioactive compounds. While direct metabolic stability data for N-(2,2-difluoroethyl)benzamide itself is not available in the primary literature, the enhanced stability of C–F bonds compared to C–H bonds in the N-ethyl analog is a well-established class-level inference [1].

Metabolic Stability Inference
Class‑level inference
C–F bond (BDE ~486 kJ/mol) vs C–H bond (~413 kJ/mol) in N‑ethyl chain; class‑level inference of higher metabolic stability.
May support metabolic stability profiling in early SAR studies.
No direct experimental data available for this specific compound.
Metabolic Stability Bioisostere Design ADME

Lipophilic Hydrogen-Bond Donor Property

The 2,2-difluoroethyl group is characterized as a 'lipophilic hydrogen-bond donor', a feature not present in non-fluorinated or mono-fluorinated N-alkyl analogs. This dual property—increased lipophilicity combined with a weak hydrogen-bond donation capability—can enable unique interactions with target proteins, such as forming hydrogen bonds in hydrophobic binding pockets, which is a significant differentiator in rational drug design [1].

H‑Bond Donor Property
Class‑level inference
CHF2 group acts as lipophilic H‑bond donor; absent in non‑fluorinated analogs.
May enable unique protein–ligand interactions in hydrophobic pockets.
Based on established fluorine substitution principles.
Medicinal Chemistry Hydrogen Bonding Structure-Based Design

N-(2,2-Difluoroethyl)benzamide: Key Applications


Bioisosteric Replacement in Lead Optimization

The 2,2-difluoroethyl group is a valuable bioisostere for metabolically labile moieties (e.g., alcohols, ethers, thiols) and non-fluorinated alkyl chains. N-(2,2-Difluoroethyl)benzamide is optimally employed as a starting material or intermediate in the synthesis of drug candidates where enhanced metabolic stability and tuned lipophilicity are desired without drastically altering molecular topology . Its unique hydrogen-bond donor capacity also supports rational design in structure-based projects .

Agrochemical Intermediate for Environmental Stability

In agrochemical development, the 2,2-difluoroethyl moiety is known to improve metabolic stability and influence uptake in target organisms. This compound is therefore a strategically relevant building block for synthesizing novel crop protection agents with potentially longer-lasting field efficacy and improved environmental persistence profiles .

Chemical Biology: Lipophilicity and Stability Control

For the design of chemical probes and tool compounds, precise control over physicochemical properties is critical. The quantifiable lipophilicity increase (ΔLogP ~0.35) of N-(2,2-difluoroethyl)benzamide over its N-ethyl analog provides a predictable means to modulate cellular permeability and target engagement. Its use is thus recommended for SAR studies aimed at optimizing these parameters [1].

Synthesis of Fluorinated Monomers and Functional Molecules

The 2,2-difluoroethyl group can impart desirable properties such as altered refractive index, thermal stability, or surface energy to polymeric materials. N-(2,2-Difluoroethyl)benzamide serves as a convenient, commercially available synthon for incorporating this fluorinated motif into functional monomers, oligomers, or other advanced materials .

Application
Selection Property
Validation Focus
Fluorinated bioisostere synthesis for lead optimization
Lipophilicity and H‑bond donor modulation for physicochemical tuning
Metabolic stability and target‑engagement profiling in early SAR
Agrochemical building block research
Fluorinated alkyl chain for environmental persistence and organism uptake screening
Stability and uptake assays in target‑organism models
Chemical probe and tool‑compound development
Defined lipophilicity shift relative to non‑fluorinated analogs
Cellular permeability and target‑engagement characterization
Fluorinated monomer synthesis for advanced materials
2,2‑Difluoroethyl group for property tuning (refractive index, thermal stability)
Polymer property characterization and processing evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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